3,5-Diiodothyropropionic acid

Cardiovascular Pharmacology Heart Failure Research Thyromimetic Selectivity

Standard thyroid hormones confound cardiac studies by elevating heart rate. 3,5-Diiodothyropropionic acid (DITPA) offers inotropic selectivity-increasing contractility without chronotropic effects. • Inotropic selectivity: LV dP/dt comparable to L-thyroxine, minimal heart rate elevation • MCT8-independent transport: bypasses MCT8 deficiency, normalizes TSH and deiodinase expression without hepatic toxicity • TRα/β transcriptional program: induces SERCA2a and 64 cardiac genes identical to T3. ≥98% purity, -20°C storage, ambient shipping. For research use only.

Molecular Formula C15H12I2O4
Molecular Weight 510.06 g/mol
CAS No. 1158-10-7
Cat. No. B072738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodothyropropionic acid
CAS1158-10-7
Synonyms3,5-diiodothyropropionic acid
3,5-DITPA
DITPA cpd
Molecular FormulaC15H12I2O4
Molecular Weight510.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I
InChIInChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20)
InChIKeyWONYMNWUJVKVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodothyropropionic Acid (DITPA, CAS 1158-10-7): A Differentiated Thyroid Hormone Analog for Cardiometabolic Research


3,5-Diiodothyropropionic acid (DITPA) is a synthetic thyroid hormone analog characterized by a propionic acid side chain and the absence of an outer-ring iodine, distinguishing it from endogenous thyroid hormones T3 and T4 [1]. DITPA functions as a thyroid hormone receptor (TR) agonist with a unique pharmacological profile, exhibiting cardiac inotropic selectivity without concomitant chronotropic effects, and has been investigated in both preclinical models of heart failure and human clinical trials [2][3].

1 Cardiac inotropy research without chronotropic interference
2 MCT8-independent tissue transport in transporter-deficiency models
3 Non-genomic integrin αvβ3 angiogenesis pathway studies
DITPA supports thyroid hormone analog research requiring selective inotropic, MCT8-independent, or non-genomic signaling investigation.

Why 3,5-Diiodothyropropionic Acid Cannot Be Replaced by T3, T4, or Other Thyroid Hormone Analogs in Targeted Research


Thyroid hormone analogs are not functionally interchangeable. DITPA differs from T3 by lacking an outer-ring iodine and an amine in its carboxylic acid side chain, which alters receptor binding site interactions and subsequent cofactor recruitment in a tissue-specific manner [1]. Unlike T3 and T4, which produce both inotropic and chronotropic cardiac effects, DITPA demonstrates inotropic selectivity—increasing cardiac contractility without significantly elevating heart rate—a property that mitigates tachycardia-related oxygen consumption [2]. Furthermore, DITPA exhibits reduced dependence on the monocarboxylate transporter 8 (MCT8) for cellular entry, enabling tissue distribution that is unattainable with T3 or T4 in MCT8-deficient states [3]. These structural and mechanistic differences preclude simple substitution of DITPA with other thyroid hormone analogs in experimental or translational research contexts.

DITPA
Inotropic selectivity; reduced tachycardia vs. T4 in reported models
T3 / T4
MCT8-dependent entry; tissue response may be impaired in transporter-deficiency models
CGS 23425
TRβ-selective; cardiac gene program differs—may not recapitulate T3-like transcriptomic profile

Quantitative Differentiation of 3,5-Diiodothyropropionic Acid (DITPA) vs. T3, T4, and Other TR Agonists


Inotropic Selectivity: Comparable Contractility Enhancement with Significantly Less Tachycardia vs. L-Thyroxine

DITPA demonstrates a clear dissociation between positive inotropic and chronotropic effects relative to L-thyroxine (T4). In hypothyroid rats, DITPA at 150-1500 µg/100 g produced increases in left ventricular dP/dt comparable to L-thyroxine at 1.5-15 µg/100 g, but with significantly less tachycardia. This translates to improved cardiac performance at lower myocardial oxygen cost [1].

Inotropic Selectivity
Head-to-head
Comparable LV dP/dt increase with significantly less tachycardia vs. L-thyroxine in hypothyroid rat model
Reported inotropic context with reduced chronotropic endpoint change
Exact heart rate delta not provided; model-specific review recommended
Cardiovascular Pharmacology Heart Failure Research Thyromimetic Selectivity

Thyroid Hormone Receptor Binding: Lower Affinity but Non-Selective Profile vs. T3 and CGS 23425

DITPA binds to both TRα1 and TRβ1 isoforms with approximately 100-fold lower affinity compared to T3, yet maintains a non-selective profile. In contrast, the analog CGS 23425 binds selectively to TRβ1. This differential binding profile translates into distinct gene activation patterns in cardiomyocytes [1][2].

TR Binding Affinity
Head-to-head
~100-fold lower affinity vs. T3; non-selective for TRα1/β1
Assay context: low-affinity, non-selective binding may support distinct cardiac gene regulation
Bacterially expressed human TR isoforms; competitive binding
Receptor Pharmacology Thyroid Hormone Signaling Drug Selectivity

MCT8-Independent Transport: Preserved Tissue Distribution in MCT8 Deficiency vs. T4

DITPA exhibits reduced dependence on the monocarboxylate transporter 8 (MCT8) for cellular entry. In Mct8 knockout (Mct8KO) mice, physiological doses of L-T4 failed to normalize brain D2 activity and serum TSH, whereas DITPA produced similar effects in both wild-type and Mct8KO mice, normalizing all measured parameters without causing hepatic thyrotoxicosis [1].

MCT8 Independence
Head-to-head
Normalized brain D2 and serum TSH in both wild-type and Mct8KO mice; T4 ineffective in KO
Supports MCT8-independent transport research context
Mct8 knockout model; endogenous TH depleted
Thyroid Hormone Transport Allan-Herndon-Dudley Syndrome Blood-Brain Barrier

Proangiogenic Activity: Comparable to T3 and T4 at Nanomolar Concentrations

DITPA exhibits potent proangiogenic activity comparable to T3 and T4 at nanomolar concentrations (10^-8 to 10^-7 M), promoting new blood vessel formation 2- to 3-fold. This effect is initiated at the cell surface via integrin αvβ3 and is MAPK/ERK1/2-dependent, distinguishing it from classical nuclear TR-mediated genomic actions [1].

Proangiogenic Activity
Head-to-head
2- to 3-fold angiogenesis at 10⁻⁸–10⁻⁷ M, comparable to T3/T4
Reported integrin αvβ3-mediated, MAPK/ERK-dependent non-genomic response
CAM and 3D microvascular sprouting models
Angiogenesis Vascular Biology Integrin Signaling

Gene Expression Pattern: Near-Identical to T3 but Distinct from TRβ-Selective CGS 23425

Microarray analysis of cultured cardiomyocytes revealed that DITPA and T3 regulate a nearly identical set of 64 cardiac genes (>1.5-fold change, P<0.05), including upregulation of contractile proteins, SERCA2a, and mitochondrial oxidative phosphorylation genes. In contrast, CGS 23425 differentially regulated 13 genes and failed to upregulate these key cardiac contractility and energetics genes [1].

Cardiac Transcriptome
Head-to-head
Near-identical to T3 in 64-gene regulation profile; CGS 23425 fails on contractile/OXPHOS genes
Cardiomyocyte gene expression context; supports T3-like cardiac program without chronotropic effects
Fetal rat cardiomyocytes, 48h at 5× Kd; microarray P<0.01
Transcriptomics Cardiac Gene Regulation Thyromimetic Profiling

Clinical Hemodynamic Effects: Cardiac Index and SVR Improvements in Heart Failure Patients

In a Phase II randomized, placebo-controlled trial of 86 congestive heart failure patients (NYHA class II-IV), DITPA treatment for 6 months increased cardiac index by 18% and decreased systemic vascular resistance (SVR) by 11%. Additionally, serum LDL cholesterol decreased by 30% and total cholesterol by 20%. However, no symptomatic benefit was observed, and tolerability issues were noted [1].

Clinical Hemodynamics
Trial context
Cardiac index +18%; SVR −11%; LDL cholesterol −30% vs. placebo in Phase II HF trial
Reported hemodynamic endpoint context; no symptomatic benefit observed
86 CHF patients; 6-month RCT; tolerability issues noted
Heart Failure Therapeutics Clinical Cardiology Hemodynamics

Optimal Research and Preclinical Applications for 3,5-Diiodothyropropionic Acid (DITPA)


Cardiac Inotropy Studies Requiring Chronotropic Control

Use DITPA in isolated heart preparations, hemodynamic assessments, or in vivo heart failure models where increased contractility (positive inotropy) must be achieved without confounding tachycardia. Based on direct comparative data showing DITPA increases LV dP/dt comparably to L-thyroxine but with significantly less heart rate elevation [1], DITPA is the preferred tool for dissecting inotropy-specific signaling pathways and for evaluating cardiac function under conditions where tachycardia would obscure interpretation or increase myocardial oxygen demand unacceptably.

MCT8-Deficient Model Systems (Allan-Herndon-Dudley Syndrome Research)

Employ DITPA in Mct8 knockout mouse models or other systems with impaired MCT8-mediated thyroid hormone transport. DITPA's demonstrated ability to enter tissues independently of MCT8 and normalize TSH, brain D2, and liver D1 without causing hepatic thyrotoxicity [2] makes it uniquely suited for studying thyroid hormone action in MCT8 deficiency. Unlike T3 or T4, DITPA bypasses the transport defect, enabling investigation of therapeutic strategies for Allan-Herndon-Dudley syndrome and other MCT8-related disorders.

Cardiac Transcriptomic Profiling Without Chronotropic Confounders

Utilize DITPA in cardiomyocyte culture or in vivo cardiac gene expression studies where a clean T3-like transcriptional signature is required without the pleiotropic metabolic and chronotropic effects of native thyroid hormones. Microarray data confirm DITPA regulates a nearly identical set of 64 cardiac genes as T3, including critical contractile and calcium-handling proteins (e.g., SERCA2a), whereas TRβ-selective analogs like CGS 23425 fail to induce these genes [3]. DITPA thus provides a selective window into cardiac TRα/β-mediated transcription.

Non-Genomic Angiogenesis and Integrin Signaling Research

Deploy DITPA in angiogenesis assays (CAM model, endothelial sprouting) to study integrin αvβ3-mediated, MAPK/ERK-dependent proangiogenic signaling. DITPA exhibits proangiogenic potency comparable to T3 and T4 at 10^-8 to 10^-7 M but lacks the full metabolic impact of native hormones, allowing targeted investigation of cell surface-initiated thyroid hormone actions [4]. Use in combination with integrin antagonists (e.g., XT199) or MAPK inhibitors (e.g., PD 98059) to dissect pathway components.

Application
Selection Property
Validation Focus
Cardiac Inotropy Studies
Inotropic selectivity without chronotropic increase
LV dP/dt vs. heart rate endpoint review
MCT8-Deficient Model Research
MCT8-independent tissue distribution
Brain D2, TSH normalization in transporter-KO models
Cardiac Transcriptomic Profiling
T3-identical cardiac gene program without TRβ-selectivity gap
Contractile gene, SERCA2a, OXPHOS expression verification
Non-Genomic Angiogenesis Assays
Integrin αvβ3-mediated, ERK-dependent proangiogenic signal
MAPK pathway and integrin blockade reversibility

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